molecular formula C17H21N5 B6449020 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine CAS No. 2640881-92-9

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine

Cat. No.: B6449020
CAS No.: 2640881-92-9
M. Wt: 295.4 g/mol
InChI Key: XKEVKVZJUKSTAM-UHFFFAOYSA-N
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Description

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both pyrido[2,3-d]pyrimidine and azetidine moieties within its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine typically involves multi-step organic reactions. One common approach is the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine is unique due to its combination of heterocyclic structures, which may confer distinct biological activities and therapeutic potential. Its structural complexity also makes it a valuable scaffold for the development of new drugs and materials.

Properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-3-12-7-21(8-13(12)4-1)14-9-22(10-14)17-15-5-2-6-18-16(15)19-11-20-17/h2,5-6,11-14H,1,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEVKVZJUKSTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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